molecular formula C12H11NO3 B1307174 Methyl 4-methyl-2-phenyl-1,3-oxazole-5-carboxylate CAS No. 22260-83-9

Methyl 4-methyl-2-phenyl-1,3-oxazole-5-carboxylate

Cat. No.: B1307174
CAS No.: 22260-83-9
M. Wt: 217.22 g/mol
InChI Key: QFCRXAFDRRPINE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of oxazole derivatives has been an area of interest for many researchers . Oxazoles can be synthesized from easily available arylacetylenes and α-amino acids in the presence of Cu (NO 3) 2 •3H 2 O and iodine . This reaction involves an I 2 /Cu (NO 3) 2 •3H 2 O-assisted generation of α-iodo acetophenones, a Kornblum oxidation to phenylglyoxals, a condensation to imines, and a decarboxylation/annulation/oxidation reaction sequence .

Scientific Research Applications

Photochemical Studies

  • Matrix Isolation and Photochemistry : The study of matrix-isolated methyl 4-chloro-5-phenylisoxazole-3-carboxylate, a closely related compound, provides insights into the photochemical processes leading to oxazole formation from isoxazole compounds through UV irradiation. The identification of azirine and nitrile-ylide intermediates in these processes enriches our understanding of isoxazole to oxazole photoisomerization (Lopes et al., 2011).

Synthesis and Structural Assignment

  • Thermal Ring Expansion : Research demonstrates the thermal ring expansion of methyl 2-benzoyl-2-halo-2H-azirine-3-carboxylates to 4-halo-5-phenyl-1,3-oxazole-2-carboxylates, providing a methodological basis for structural assignment and synthesis of oxazole derivatives (Lopes et al., 2009).

Anticancer Activity

  • Anticancer Screening : A series of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates, including compounds structurally similar to Methyl 4-methyl-2-phenyl-1,3-oxazole-5-carboxylate, have been synthesized and screened for anticancer activity against a variety of cancer cell lines, demonstrating significant cytotoxic activity. This suggests potential therapeutic applications (Pilyo et al., 2020).

Synthetic Methodologies

  • Copper-Catalyzed Cyclization : The development of efficient synthetic routes for 2-phenyl-4,5-substituted oxazoles through copper-catalyzed intramolecular cyclization of functionalized enamides highlights a versatile approach to oxazole synthesis, potentially applicable to this compound (Kumar et al., 2012).

Blood Platelet Aggregation Inhibition

  • Oxazole Derivatives as Inhibitors : The synthesis of methyl 5-substituted oxazole-4-carboxylates and their evaluation for inhibitory activity on blood platelet aggregation in vitro and ex vivo indicates potential for developing novel therapeutic agents based on oxazole derivatives (Ozaki et al., 1983).

Biochemical Analysis

Biochemical Properties

Methyl 4-methyl-2-phenyl-1,3-oxazole-5-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, this compound has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation . Additionally, it can bind to specific proteins, altering their conformation and function. These interactions are crucial for understanding the compound’s therapeutic potential and its mechanism of action.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of transcription factors, leading to changes in gene expression that promote cell survival and proliferation . Furthermore, it affects cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes and receptors, leading to their inhibition or activation. This binding often involves specific interactions with amino acid residues in the active site of the enzyme or receptor . Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are essential for understanding the compound’s biological activity and therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell signaling and metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as anti-inflammatory and anticancer activities . At higher doses, it can cause toxic or adverse effects, including liver and kidney damage. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and clearance from the body . The compound can influence metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels. Understanding these metabolic pathways is vital for predicting the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, the compound can be transported into cells via specific membrane transporters, and it can bind to intracellular proteins that facilitate its distribution within the cell.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm, where it can modulate enzyme activity and cellular metabolism.

Properties

IUPAC Name

methyl 4-methyl-2-phenyl-1,3-oxazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-8-10(12(14)15-2)16-11(13-8)9-6-4-3-5-7-9/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFCRXAFDRRPINE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=N1)C2=CC=CC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40391323
Record name methyl 4-methyl-2-phenyl-1,3-oxazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40391323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

15.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818909
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

22260-83-9
Record name methyl 4-methyl-2-phenyl-1,3-oxazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40391323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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